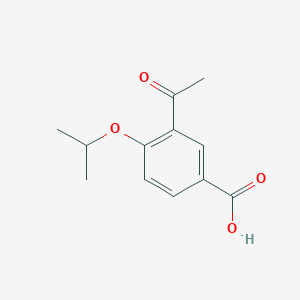

3-Acetyl-4-isopropoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Acetyl-4-isopropoxybenzoic acid is a chemical compound with the molecular formula C12H14O4 . It is used in the field of organic synthesis .

Synthesis Analysis

The synthesis of 3-Acetyl-4-isopropoxybenzoic acid involves the saponification of the ester P15 (2.3 g) which yields the title compound as a white solid (1.3 g) .Molecular Structure Analysis

The molecular structure of 3-Acetyl-4-isopropoxybenzoic acid contains a total of 30 bonds; 16 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .Scientific Research Applications

Analytical Method Development

- Application: Development of analytical methods, such as high performance liquid chromatography–tandem mass spectrometry (HPLC–MS/MS), for the quantification of parabens in food. These methods often involve the analysis of esters of 4-hydroxybenzoic acid, a compound structurally similar to 3-Acetyl-4-isopropoxybenzoic acid (Cao et al., 2013).

Biotechnological Applications

- Application: 4-Hydroxybenzoic acid, closely related to 3-Acetyl-4-isopropoxybenzoic acid, is used as an intermediate in the biosynthesis of various high-value bioproducts with applications in food, cosmetics, pharmacy, and as fungicides (Wang et al., 2018).

Photodecomposition Studies

- Application: Research on the photodecomposition of chlorobenzoic acids, which includes studies on compounds like 4-acetylbenzoic acid, a compound similar to 3-Acetyl-4-isopropoxybenzoic acid. This research can contribute to understanding the environmental impact of these compounds (Crosby & Leitis, 1969).

Supramolecular Chemistry

- Application: Synthesis and study of half-sandwich Ru(II) complexes using aminobenzoic acid isomers, related to 3-Acetyl-4-isopropoxybenzoic acid, for the fabrication of responsive organometallic crystalline materials (Bacchi et al., 2012).

Corrosion Inhibition

- Application: Exploration of 3-Hydroxybenzoic acid (a structurally related compound) as a corrosion inhibitor for AISI 316L stainless steel in environmentally friendly pickling solutions (Narváez, Cano, & Bastidas, 2005).

Polymer Synthesis

- Application: Use in the synthesis of polymers, such as in the polycondensation of 4-acetoxybenzoic acid, which is relevant to 3-Acetyl-4-isopropoxybenzoic acid. This is important for developing high-temperature polymers with a wide range of uses (Vora et al., 2003).

Safety and Hazards

While specific safety data for 3-Acetyl-4-isopropoxybenzoic acid is not available, general safety measures for handling chemicals should be followed. This includes avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name |

3-acetyl-4-propan-2-yloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-7(2)16-11-5-4-9(12(14)15)6-10(11)8(3)13/h4-7H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIHXCCPDBHYJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C(=O)O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-4-isopropoxybenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

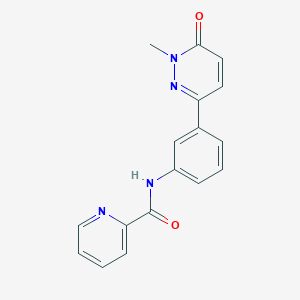

![2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]-N~1~-(3-pyridylmethyl)acetamide](/img/structure/B2679171.png)

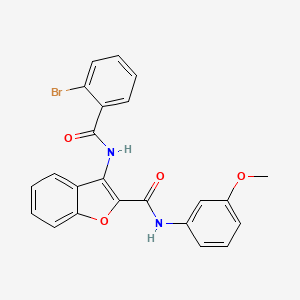

![5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole](/img/structure/B2679173.png)

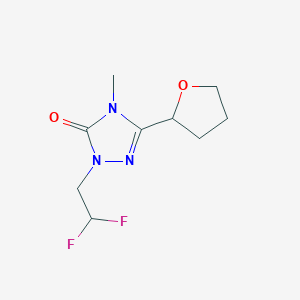

![4-[(3R,4R)-3-Cyclopropyl-4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2679175.png)

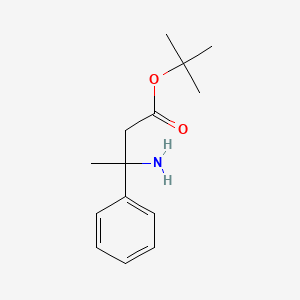

![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxyethanone](/img/structure/B2679183.png)

![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2679186.png)

![1-allyl-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2679188.png)

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-fluorobenzamide](/img/structure/B2679190.png)